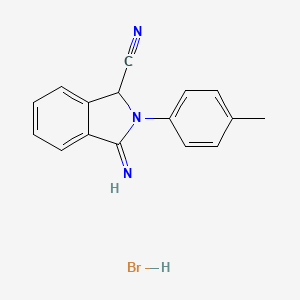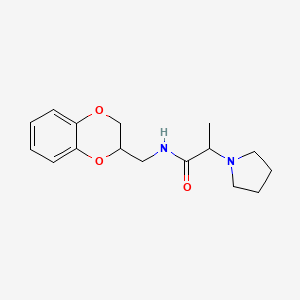
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoindoline family of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It is believed that the mechanism of action involves the inhibition of DNA synthesis and cell division.
In addition to its anti-cancer properties, 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective activity against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is also believed that the compound may have antioxidant properties, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, the compound has also been shown to have anti-inflammatory activity. It is believed that this activity may be due to the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide in lab experiments is its potent anti-cancer and neuroprotective activity. This makes it an ideal compound for studying the mechanisms of action of these diseases. However, one of the main limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide. One area of research could be to further elucidate the mechanism of action of the compound, particularly with regard to its anti-cancer and neuroprotective properties. Another potential area of research could be to explore the use of this compound in combination with other anti-cancer or neuroprotective agents, in order to enhance its therapeutic efficacy. Finally, research could also focus on developing more efficient synthesis methods for the compound, in order to increase its availability for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-imino-2-(4-methylphenyl)-1-isoindolinecarbonitrile hydrobromide has been reported in the literature. The method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of polyphosphoric acid, followed by cyclization with potassium cyanide and hydrobromic acid. The yield of the final product is reported to be around 50%.
Propiedades
IUPAC Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.BrH/c1-11-6-8-12(9-7-11)19-15(10-17)13-4-2-3-5-14(13)16(19)18;/h2-9,15,18H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYBRIRNPJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=N)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imino-2-(4-methylphenyl)-1H-isoindole-1-carbonitrile;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)
![1-{4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}-4-piperidinecarboxamide](/img/structure/B6047725.png)

![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6047747.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)